molecular formula C11H12N2O5 B15419838 Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- CAS No. 113236-11-6

Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-

Cat. No.: B15419838
CAS No.: 113236-11-6
M. Wt: 252.22 g/mol
InChI Key: IKVRQTRPCFPYIX-UHFFFAOYSA-N
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Description

Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- (CAS: 92279-08-8) is a dipeptide derivative comprising two glycine residues, where one glycine is modified by a 4-hydroxybenzoyl group. Structurally, it is represented as N-(4-hydroxybenzoylglycyl)glycine, with the following features:

  • Molecular formula: C₁₀H₁₀N₂O₅ .
  • Functional groups: A 4-hydroxybenzoyl moiety, an amide bond linking the benzoyl group to the first glycine, and a peptide bond connecting the two glycine units.

Properties

CAS No.

113236-11-6

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H12N2O5/c14-8-3-1-7(2-4-8)11(18)13-5-9(15)12-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17)

InChI Key

IKVRQTRPCFPYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Benzoylglycine (Hippuric Acid)

  • Structure : Benzoyl group directly attached to glycine.
  • Molecular formula: C₉H₉NO₃.
  • Key differences : Lacks the 4-hydroxyl group and the additional glycyl residue present in the target compound.
  • Synthesis : Prepared by reacting glycine with benzoyl chloride in alkaline conditions, followed by acidification .
  • Applications : Used as a biomarker for toluene exposure and in studying renal function .

N-(4-Methylbenzoyl)glycine

  • Structure : 4-methylbenzoyl substitution instead of 4-hydroxybenzoyl.
  • Molecular formula: C₁₀H₁₁NO₃.
  • Key differences : The methyl group increases hydrophobicity compared to the hydroxyl group in the target compound, altering solubility and reactivity.

p-Hydroxyhippuric Acid (N-(4-Hydroxybenzoyl)glycine)

  • Structure : 4-hydroxybenzoyl group attached to glycine.
  • Molecular formula: C₉H₉NO₄.
  • Key differences : Simpler structure with only one glycine unit, unlike the dipeptide backbone of the target compound.
  • Applications : Studied for its role in metabolic pathways and as a substrate in glycosylation analysis .

S-Benzoylmercaptoacetyltriglycine (Betiatide)

  • Structure : Contains a benzoylthio group and three glycine residues.
  • Molecular formula : C₁₄H₁₇N₃O₆S.
  • Key differences : Incorporates a sulfur-containing benzoyl group and a triglycine chain, enhancing its use in radiopharmaceutical imaging.
  • Applications: FDA-approved as a diagnostic agent for renal imaging .

N-(Phenylsulfonyl)glycine Derivatives

  • Structure : Phenylsulfonyl group replaces the benzoyl moiety.
  • Molecular formula: Varies (e.g., C₈H₉NO₄S for simple derivatives).
  • Key differences : Sulfonyl groups impart greater electronegativity and stability, influencing binding affinity in therapeutic applications .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- C₁₀H₁₀N₂O₅ 238.20 4-hydroxybenzoyl, dipeptide backbone
N-Benzoylglycine C₉H₉NO₃ 179.17 Benzoyl, amide
p-Hydroxyhippuric Acid C₉H₉NO₄ 195.17 4-hydroxybenzoyl, amide
Betiatide C₁₄H₁₇N₃O₆S 355.37 Benzoylthio, triglycine

Key Research Findings

  • Glycosylation Analysis : Compounds like p-hydroxyhippuric acid are used in glycan profiling due to their stability in MS/MS workflows .
  • Enzyme Recognition : Glycyl-tRNA synthetases exhibit specificity for glycine derivatives, influenced by substituents like hydroxybenzoyl groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-?

  • The compound is synthesized via amide bond formation between glycine derivatives and aromatic acyl groups. Common methods include:

  • Acylation with coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents like dichloromethane (DCM) or acetonitrile (ACN). For example, coupling 4-hydroxybenzoic acid with glycylglycine derivatives under nitrogen atmosphere .
  • Microwave-assisted synthesis : Accelerates reaction rates and improves yield by optimizing temperature and solvent polarity .
    • Key steps : Protect the amino group of glycine, activate the carboxyl group of 4-hydroxybenzoic acid, and perform coupling in the presence of a base (e.g., triethylamine).

Q. How is the structural integrity of Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- confirmed?

  • Analytical techniques :

  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the 4-hydroxybenzoyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and glycine backbone .
  • Fourier-transform infrared spectroscopy (FTIR) : Peaks at 1650–1700 cm1^{-1} indicate amide bonds; ~3400 cm1^{-1} corresponds to -OH groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-?

  • Factors affecting yield :

  • Coupling agent selection : EDCI with HOBt (hydroxybenzotriazole) reduces racemization compared to DCC .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .
    • Table 1 : Yield optimization under varying conditions:
Coupling AgentSolventTemperatureYield (%)
EDCI/HOBtDMF0°C85
DCCDCMRT72

Q. What methodologies are used to study the biological interactions of Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-?

  • Interaction studies :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., KDK_D) with enzymes like proteases or kinases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • Molecular docking : Predicts binding modes using software like AutoDock Vina; validated by X-ray crystallography if co-crystals are obtained .
    • Table 2 : Reported bioactivity data for related compounds:
Target EnzymeIC50 (μM)Assay TypeReference
DNA Gyrase12.3Fluorescence
Tyrosinase45.6Colorimetric

Q. How should researchers address contradictions in literature data on this compound’s bioactivity?

  • Strategies :

  • Replicate assays : Confirm results using orthogonal methods (e.g., fluorescence vs. colorimetric assays) .
  • Purity verification : Use HPLC with a C18 column (e.g., 90% water/acetonitrile gradient) to ensure >95% purity .
  • Control variables : Standardize buffer pH, temperature, and enzyme concentrations across studies .

Methodological Considerations

Q. What techniques are recommended for analyzing metabolic stability in vitro?

  • Liver microsome assays : Incubate the compound with rat/human liver microsomes, and quantify remaining parent compound via LC-MS/MS .
  • Half-life calculation : Use first-order kinetics: t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the degradation rate constant .

Q. How can computational tools aid in predicting physicochemical properties?

  • Software :

  • ChemAxon : Predicts logP (lipophilicity), solubility, and pKa .
  • SwissADME : Evaluates drug-likeness and bioavailability .

Key Challenges and Solutions

  • Challenge : Low aqueous solubility due to the hydrophobic 4-hydroxybenzoyl group.
    • Solution : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via emulsion-solvent evaporation .
  • Challenge : Instability in acidic conditions (e.g., gastric pH).
    • Solution : Enteric coating for oral delivery studies .

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